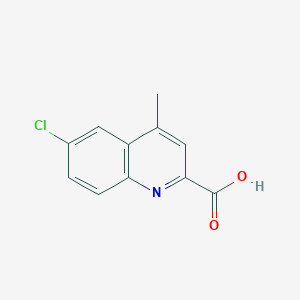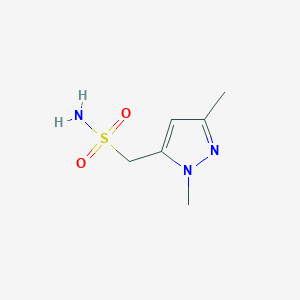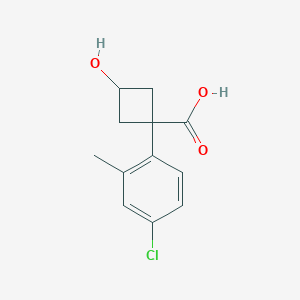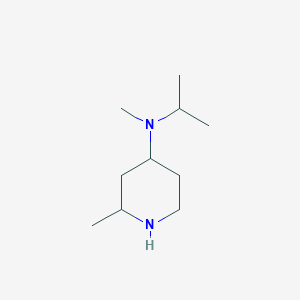
6-Chloro-4-methylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methylquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylquinoline-2-carboxylic acid typically involves the chlorination of 4-methylquinoline followed by carboxylation. One common method includes the following steps:
Chlorination: 4-methylquinoline is reacted with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline-2-carboxylic acid: Lacks the chlorine atom at the 6-position.
6-Chloroquinoline-2-carboxylic acid: Lacks the methyl group at the 4-position.
2-Methylquinoline-4-carboxylic acid: Lacks the chlorine atom at the 6-position.
Uniqueness
6-Chloro-4-methylquinoline-2-carboxylic acid is unique due to the presence of both the chlorine atom at the 6-position and the methyl group at the 4-position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-chloro-4-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-10(11(14)15)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3,(H,14,15) |
InChI Key |
MBUJMQWVXANQCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B13207160.png)

![Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207167.png)
![3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207169.png)
![Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13207174.png)




![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)


![2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
